molecular formula C21H21NO3 B6503509 N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide CAS No. 1421475-58-2

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide

Cat. No.: B6503509
CAS No.: 1421475-58-2
M. Wt: 335.4 g/mol
InChI Key: NARKKFPOZRNUQQ-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide is a benzamide derivative featuring a naphthalene moiety and a 2-methoxybenzamide group connected via a hydroxypropyl linker. The naphthalene group confers hydrophobicity and aromatic stacking capacity, while the hydroxypropyl linker may enhance solubility and conformational flexibility .

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-25-20-12-5-4-10-18(20)21(24)22-14-13-19(23)17-11-6-8-15-7-2-3-9-16(15)17/h2-12,19,23H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARKKFPOZRNUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Core Structure Substituents/Modifications Key Features
N-[3-Hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide Benzamide + naphthalene 2-Methoxy, hydroxypropyl linker Bulky aromatic system, flexible linker
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + dimethyl ethanolamine 3-Methyl, N,O-bidentate directing group Metal-catalyzed C–H bond activation
N-(3-Azido-1-(2-hydroxynaphthalen-1-yl)propyl)-4-methoxybenzamide () Benzamide + naphthalene 4-Methoxy, azido group Click chemistry compatibility
4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide () Benzamide + piperidine 4-Amino, 4-fluorophenoxy, radiopharmaceutical Targeted imaging/therapeutic potential

Functional and Application-Based Comparisons

Physicochemical Properties :

  • The naphthalene group in the target compound enhances lipophilicity compared to simpler aryl systems (e.g., 3-methylbenzamide in ). This may improve membrane permeability but reduce aqueous solubility.
  • Methoxy vs. Methyl Substituents : The 2-methoxy group in the target compound could influence electronic effects (e.g., resonance donation) differently than the 3-methyl group in ’s compound, altering reactivity in catalytic or binding contexts .

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